molecular formula C27H38N4O7 B12102691 Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Cat. No.: B12102691
M. Wt: 530.6 g/mol
InChI Key: KQEQPUBSXXOUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl tetrapeptide-11 is a synthetic peptide composed of four amino acids: proline, proline, tyrosine, and leucine. It is primarily used in the cosmetic industry for its anti-aging properties. This compound is known for its ability to improve skin elasticity and cohesion by stimulating the synthesis of key proteins such as Syndecan-1 and Collagen XVII .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-11 is synthesized through a chemical process that involves the acetylation of tetrapeptide-11. The tetrapeptide-11 itself is formed by linking the amino acids proline, proline, tyrosine, and leucine in a specific sequence. The acetylation process involves reacting tetrapeptide-11 with acetic acid under controlled conditions to form acetyl tetrapeptide-11 .

Industrial Production Methods: In industrial settings, the production of acetyl tetrapeptide-11 involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: Acetyl tetrapeptide-11 primarily undergoes acetylation reactions during its synthesis. It can also participate in other chemical reactions typical of peptides, such as hydrolysis and oxidation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetyl tetrapeptide-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Acetyl tetrapeptide-11 exerts its effects by stimulating the synthesis of key proteins involved in skin structure and cohesion. It enhances the production of Syndecan-1 and Collagen XVII, which are crucial for maintaining the integrity of the epidermis and the dermo-epidermal junction. This leads to improved skin elasticity, firmness, and overall appearance .

Comparison with Similar Compounds

Uniqueness: Acetyl tetrapeptide-11 is unique in its ability to specifically target and enhance the synthesis of Syndecan-1 and Collagen XVII. This targeted action makes it particularly effective in improving skin cohesion and elasticity, setting it apart from other peptides used in anti-aging treatments .

Properties

Molecular Formula

C27H38N4O7

Molecular Weight

530.6 g/mol

IUPAC Name

2-[[2-[[1-(1-acetylpyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38)

InChI Key

KQEQPUBSXXOUGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C

Origin of Product

United States

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